molecular formula C22H27ClN2O3 B11377497 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11377497
M. Wt: 402.9 g/mol
InChI Key: SOSBWZAGKUKJHK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-chlorophenylpiperidine.

    Alkylation: The intermediate is then alkylated with 2-bromoethyl acetate to form N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl] acetate.

    Etherification: The acetate is then reacted with 4-methoxyphenol in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
  • N-[2-(4-bromophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
  • N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to certain targets, making it more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O3/c1-27-19-9-11-20(12-10-19)28-16-22(26)24-15-21(25-13-3-2-4-14-25)17-5-7-18(23)8-6-17/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)

InChI Key

SOSBWZAGKUKJHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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